Cas no 68247-85-8 (Bleomycin PEP)

Bleomycin PEP structure
Bleomycin PEP structure
Product Name:Bleomycin PEP
CAS No:68247-85-8
MF:C61H88N18O21S2
MW:1473.58943080902
CID:90424
PubChem ID:6852373
Update Time:2025-04-18

Bleomycin PEP Chemical and Physical Properties

Names and Identifiers

    • Bleomycin PEP
    • PEPLOMYCIN
    • 3((S)-1'-Phenylethylamino)-propylaminbleomycin
    • NK-631{PEP
    • PEP-Bleomycin
    • Pepleocine
    • Pepleomycin
    • Peplocin
    • Pepreomycin
    • PLM
    • Bleomycinamide, N(sup 1)-(3-((1-phenylethyl)amino)propyl)-
    • CHEMBL3990196
    • CS-0025659
    • CCRIS 2756
    • D08336
    • Q27261405
    • Peplomycin (INN)
    • Peplomycinum
    • Peplomycina
    • N(sup 1)-(3-((1-Phenylethyl)amino)propyl)bleomycinamide
    • CHEBI:135909
    • Bleomycinamide, N1-(3-((1-phenylethyl)amino)propyl)-, (S)-
    • Peplomycine
    • Peplomycinum [INN-Latin]
    • PEPLOMYCIN [MI]
    • EINECS 269-484-0
    • 68247-85-8
    • DTXSID701024414
    • PEPLOMYCIN [JAN]
    • UNII-56H9L80NIZ
    • BRN 0782891
    • N(SUP 1)-(3-(((S)-.ALPHA.-METHYLBENZYL)AMINO)PROPYL)BLEOMYCINAMIDE
    • Peplomycin [INN]
    • PEPLOMYCIN [WHO-DD]
    • Peplomycina [INN-Spanish]
    • 56H9L80NIZ
    • HY-106364
    • Peplomycine [INN-French]
    • N(SUP 1)-(3-(((1S)-1-PHENYLETHYL)AMINO)PROPYL)BLEOMYCINAMIDE
    • Inchi: 1S/C61H88N18O21S2/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79)/t25-,26-,27+,28+,30-,31-,35-,36+,40-,41-,42-,43+,44+,45-,46-,47-,48-,49-,59+,60-/m0/s1
    • InChI Key: QIMGFXOHTOXMQP-GFAGFCTOSA-N
    • SMILES: S1C=C(C2=NC(C(NCCCN[C@@H](C)C3C=CC=CC=3)=O)=CS2)N=C1CCNC([C@H]([C@@H](C)O)NC([C@@H](C)[C@@H]([C@@H](C)NC([C@H]([C@H](C1=CN=CN1)O[C@H]1[C@H]([C@H]([C@@H]([C@H](CO)O1)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)OC(N)=O)O)NC(C1C(C)=C(N)N=C([C@H](CC(N)=O)NC[C@@H](C(N)=O)N)N=1)=O)=O)O)=O)=O

Computed Properties

  • Exact Mass: 1472.58000
  • Monoisotopic Mass: 1472.581
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 21
  • Hydrogen Bond Acceptor Count: 32
  • Heavy Atom Count: 102
  • Rotatable Bond Count: 38
  • Complexity: 2740
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 20
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 696A^2
  • XLogP3: -6.7

Experimental Properties

  • Density: 1.0908 (rough estimate)
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.6700 (estimate)
  • PSA: 695.58000
  • LogP: -0.11200

Bleomycin PEP Security Information

  • Storage Condition:Warehouse ventilation and low temperature drying
Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.